3-((3-Methoxy-3-oxopropyl)thio)acrylic acid
Description
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is a sulfur-containing organic compound featuring a thioether bridge (-S-) linking an acrylic acid moiety to a 3-methoxy-3-oxopropyl group. This structure combines reactive α,β-unsaturated carbonyl functionality with ester and thioether groups, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. For example, 3-(arylthio)propionic acids are synthesized via copper(I) oxide-mediated reactions between aryl iodides and 3-mercaptopropionic acid in pyridine . Similarly, thio-Michael addition reactions using acrylic acid and thiols are common strategies for constructing such scaffolds .
The compound’s applications are inferred from its structural analogs. For instance, 3-(arylthio)propionic acids exhibit anticancer, antihepatitis, and monoamine oxidase inhibitory activities . Additionally, thioether-containing compounds like dimethyl 3,3'-thiodipropanoate (a structural relative) are used as sulfur-transfer reagents or precursors for disulfide synthesis .
Properties
CAS No. |
41108-61-6 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(Z)-3-(3-methoxy-3-oxopropyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C7H10O4S/c1-11-7(10)3-5-12-4-2-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/b4-2- |
InChI Key |
NCYLXQXNNISTFT-RQOWECAXSA-N |
Isomeric SMILES |
COC(=O)CCS/C=C\C(=O)O |
Canonical SMILES |
COC(=O)CCSC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid typically involves the reaction of 3-methoxy-3-oxopropyl thiol with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thioethers and acrylic acids. It serves as a model substrate for investigating the mechanisms of these reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The thioether linkage can participate in nucleophilic or electrophilic reactions, while the acrylic acid moiety can undergo addition or polymerization reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities between 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid and related compounds:
Industrial and Pharmaceutical Relevance
- Catalysis : Analogous compounds like 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid are used as recyclable catalysts in multicomponent reactions .
- Drug Development : Thioether-acid hybrids, such as those in , are explored for indole-based therapeutics, leveraging sulfur’s redox activity .
Data Tables
Table 1: Key Properties of Selected Compounds
Biological Activity
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The structure of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid can be represented as follows:
where denote the number of carbon, hydrogen, oxygen, and sulfur atoms respectively. This compound features a thioether functional group which is known to enhance reactivity in biological systems.
Research indicates that compounds similar to 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid may act through multiple mechanisms:
- Covalent Bonding : The compound can form covalent bonds with nucleophiles in biological systems, potentially leading to alterations in protein function.
- Inhibition of Cell Cycle : Similar compounds have been shown to disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Ferroptosis : Some derivatives have been linked to the induction of ferroptosis, a form of regulated cell death associated with lipid peroxidation .
Cytotoxicity Studies
Cytotoxicity assays are crucial for understanding the potential therapeutic applications of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid. In vitro studies have demonstrated that:
- IC50 Values : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human epithelial cell lines .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid | COLO-357 | 6.78 | Microtubule disruption |
| Colchicine | COLO-357 | 8.5 | Microtubule disruption |
| Derivative 5i | L929 | 6.1 | Microtubule disruption |
Case Studies
Several studies have explored the biological activity of compounds related to 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid:
- Study on Epithelial Cell Lines : A study reported that the compound effectively induced apoptosis in COLO-357 cells by disrupting microtubule formation .
- Ferroptosis Induction : Another investigation highlighted that structurally related compounds could induce ferroptosis through covalent interactions with specific proteins like GPX4 .
Toxicity Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. The LD50 values for related compounds indicate systemic toxicity levels that are comparable to established agents like colchicine:
Table 2: Toxicity Data
| Compound | LD50 (mg/kg) | Observations |
|---|---|---|
| 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid | 6.5 | Toxic effects observed within 48 hours |
| Colchicine | 8.5 | Toxic effects observed within 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
